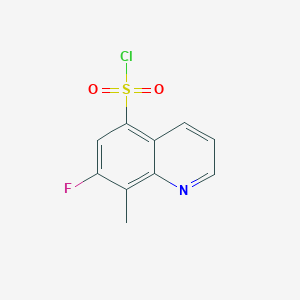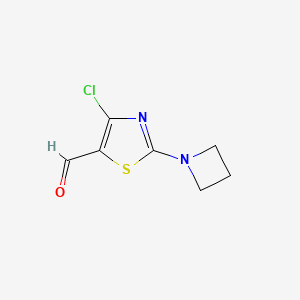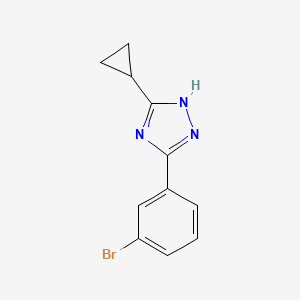
5-(3-bromophenyl)-3-cyclopropyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Bromophenyl)-3-cyclopropyl-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and a cyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-3-cyclopropyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzyl bromide with cyclopropylamine to form an intermediate, which is then cyclized with hydrazine hydrate and formic acid to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Cyclopropanone derivatives.
Reduction: Phenyl-substituted triazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(3-bromophenyl)-3-cyclopropyl-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development, particularly in the areas of antifungal and anticancer therapies.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the bromophenyl group enhances its binding affinity to certain enzymes and receptors, making it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and nanotechnology.
Wirkmechanismus
The mechanism of action of 5-(3-bromophenyl)-3-cyclopropyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. The bromophenyl group enhances these interactions by providing additional binding sites. Pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3-Bromophenyl)-1H-1,2,4-triazole: Lacks the cyclopropyl group, resulting in different reactivity and binding properties.
3-Cyclopropyl-1H-1,2,4-triazole:
5-Phenyl-3-cyclopropyl-1H-1,2,4-triazole: Lacks the bromine atom, which influences its chemical reactivity and interactions.
Uniqueness
5-(3-Bromophenyl)-3-cyclopropyl-1H-1,2,4-triazole is unique due to the presence of both the bromophenyl and cyclopropyl groups. This combination enhances its chemical reactivity and binding affinity, making it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H10BrN3 |
|---|---|
Molekulargewicht |
264.12 g/mol |
IUPAC-Name |
3-(3-bromophenyl)-5-cyclopropyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H10BrN3/c12-9-3-1-2-8(6-9)11-13-10(14-15-11)7-4-5-7/h1-3,6-7H,4-5H2,(H,13,14,15) |
InChI-Schlüssel |
HSOIOWQYEXOQGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC(=NN2)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


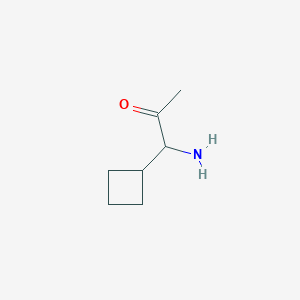
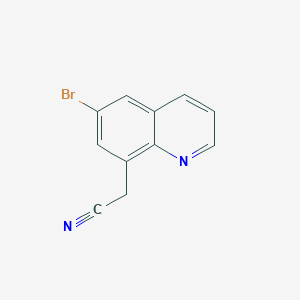
![2-([(2-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one](/img/structure/B13174703.png)
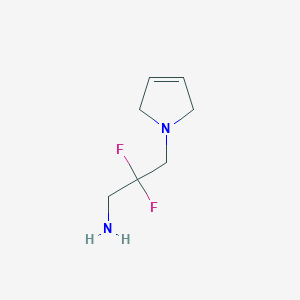
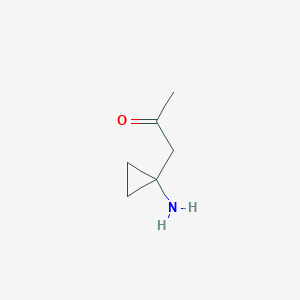
![[(3-Methoxyphenyl)amino]thiourea](/img/structure/B13174727.png)
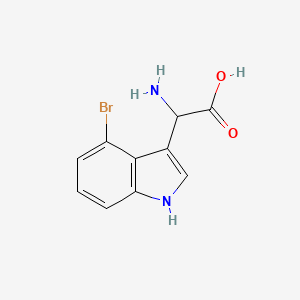
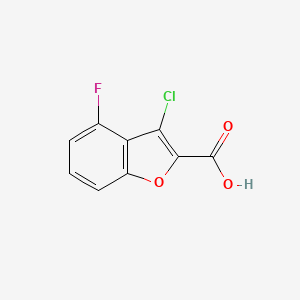
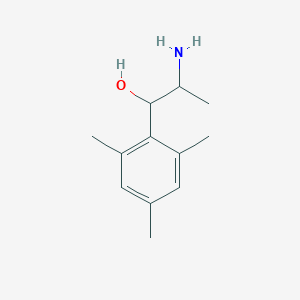
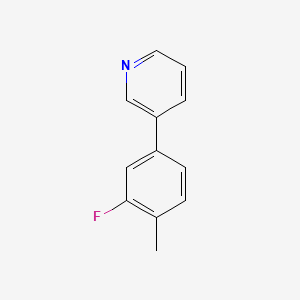
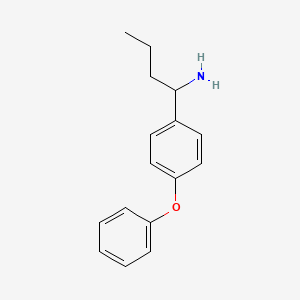
![2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine](/img/structure/B13174755.png)
